2-amino-N-[3-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-amino-N-[3-(methylsulfanyl)phenyl]acetamide is an organic compound with a molecular formula of C9H12N2OS This compound is characterized by the presence of an amino group, a phenyl ring substituted with a methylsulfanyl group, and an acetamide moiety
Mechanism of Action
Target of Action
N-[3-(methylsulfanyl)phenyl]glycinamide, also known as 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide, is a complex compound. Similar compounds like glycinamide have been found to interact with enzymes such as neutrophil collagenase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including enzyme inhibition, receptor binding, and ion channel modulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-amino-N-[3-(methylsulfanyl)phenyl]acetamide
- N-(2-methylphenyl)-2-{[3-(methylsulfanyl)phenyl]amino}acetamide
- 2-[(mesitylsulfonyl)(methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide
Comparison: this compound is unique due to its specific substitution pattern and the presence of both amino and methylsulfanyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methylsulfanyl group, in particular, enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDZMBLTRDSZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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